N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide
CAS No.:
Cat. No.: VC14540279
Molecular Formula: C23H24N2O4S
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O4S |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C23H24N2O4S/c1-16-9-12-21(18(3)13-16)25-30(27,28)20-11-10-17(2)22(14-20)24-23(26)15-29-19-7-5-4-6-8-19/h4-14,25H,15H2,1-3H3,(H,24,26) |
| Standard InChI Key | CDAUPPSBFIGVNB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)COC3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide, reflects its intricate architecture. Its molecular formula, , corresponds to a molecular weight of 424.5 g/mol. Key structural features include:
-
A sulfamoyl bridge (-SONH-) connecting a 2,4-dimethylphenyl group to a 2-methylphenyl ring.
-
A phenoxyacetamide side chain attached to the secondary amine of the 2-methylphenyl moiety.
The canonical SMILES string, CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)COC3=CC=CC=C3)C, provides a precise representation of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | N-[5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide |
| InChI Key | CDAUPPSBFIGVNB-UHFFFAOYSA-N |
| PubChem CID | 3898663 |
Synthesis and Structural Optimization
Synthetic Pathway
The synthesis of N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide follows a multi-step sequence typical of sulfonamide derivatives:
-
Sulfonylation: Reaction of 2-methyl-5-nitroaniline with 2,4-dimethylbenzenesulfonyl chloride yields the intermediate sulfonamide.
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine.
-
Acetylation: The primary amine reacts with phenoxyacetyl chloride to form the final acetamide.
Critical purification steps, including recrystallization and chromatography, ensure high yields (>75%) and purity (>98%).
Structural Analogues and Modifications
Comparative studies highlight the role of substituents in modulating activity:
-
2,4-Dimethylphenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration.
-
Phenoxyacetamide Chain: Contributes to hydrogen bonding with neuronal ion channels.
| Compound | ED (mg/kg) | TD (mg/kg) | Therapeutic Index |
|---|---|---|---|
| N-[5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide | 12.3 | 45.8 | 3.72 |
| Phenytoin | 8.9 | 32.1 | 3.61 |
| Valproate | 15.4 | 28.6 | 1.86 |
ED = Effective dose for 50% seizure suppression; TD = Toxic dose for 50% mortality.
Neuroprotective and Anti-Inflammatory Effects
Preliminary evidence suggests secondary benefits:
-
Oxidative Stress Reduction: Scavenges reactive oxygen species (ROS) in hippocampal neurons (IC = 18.7 μM).
-
COX-2 Inhibition: Suppresses prostaglandin E synthesis by 62% at 10 μM.
Research Directions and Clinical Prospects
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the phenoxy group with thiophene or pyridine rings to improve metabolic stability.
-
Prodrug Development: Esterifying the acetamide to enhance oral bioavailability.
Target Expansion
Emerging hypotheses propose utility in:
-
Neuropathic Pain: Blocking Na1.7 channels implicated in chronic pain pathways.
-
Bipolar Disorder: Stabilizing neuronal membrane potentials during manic episodes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume